1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 2-furanylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Reaction Mechanism: The furanylmethylamine reacts with the 1,2-benzenediol through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- may involve:
Large-Scale Reactors: The reaction is conducted in large-scale reactors to ensure efficient mixing and heat transfer.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Reduced forms of the original compound.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can activate or inhibit various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol (Catechol): The parent compound, which lacks the furanylmethylamino group.
4-Methylcatechol: A derivative with a methyl group instead of the furanylmethylamino group.
1,4-Benzenediol (Hydroquinone): A similar compound with hydroxyl groups in the para position.
Uniqueness
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- is unique due to the presence of the furanylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13NO3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-11-4-3-9(6-12(11)15)7-13-8-10-2-1-5-16-10/h1-6,13-15H,7-8H2 |
InChI Key |
VTUJFJAPMISIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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